

A Comparative Guide to the Specificity and Selectivity of Roblitinib (FGF401)

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Compound of Interest

Compound Name: *Robtin*
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This guide provides an objective comparison of Roblitinib's (also known as FGF401) performance against other alternative Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, supported by experimental data. The focus is on the critical aspects of specificity and selectivity in the context of targeted cancer therapy.

Introduction to Roblitinib and FGFR4

Roblitinib is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1][2][3][4] The signaling pathway involving FGF19 and its receptor FGFR4 has been identified as a key driver in the proliferation and survival of certain cancer cells, particularly in a subset of hepatocellular carcinomas.[2] Therefore, the selective inhibition of FGFR4 presents a promising therapeutic strategy. The efficacy and safety of a targeted inhibitor like Roblitinib are intrinsically linked to its specificity for the intended target (FGFR4) and its selectivity against other kinases to minimize off-target effects.

Roblitinib's mechanism of action involves a reversible-covalent interaction with a unique and poorly conserved cysteine residue (Cys552) located in the ATP-binding site of FGFR4. This

distinct feature is a key determinant of its high selectivity over other members of the FGFR family and the broader human kinome.

Roblitinib's Specificity and Selectivity Profile

Biochemical assays have demonstrated Roblitinib's high potency and selectivity for FGFR4. The half-maximal inhibitory concentration (IC50) for FGFR4 is in the low nanomolar range, with significantly weaker activity against other kinases.

Table 1: Roblitinib's In Vitro Kinase Inhibitory Profile

Target	IC50 (nM)	Selectivity vs. FGFR4	Data Source
FGFR4	~1.9	-	Selleck Chemicals
FGFR1	>10,000	>5,000-fold	Chemical Probes Portal
FGFR2	>10,000	>5,000-fold	Chemical Probes Portal
FGFR3	>10,000	>5,000-fold	Chemical Probes Portal
Aurora A	5,600	~2,900-fold	Chemical Probes Portal
MAPKAPK2 (MK2)	9,400	~4,900-fold	Chemical Probes Portal

Note: IC50 values can vary slightly between different experimental setups. Other sources have reported IC50 values for Roblitinib against FGFR4 of 0.9 ± 0.4 nM and 2.4 nM.

Furthermore, a comprehensive KINOMEScan profiling against a panel of 456 kinases revealed that FGFR4 was the sole target of Roblitinib, with less than 35% displacement of the reporter ligand for all other kinases at a concentration of 3 μ M. This demonstrates a remarkable kinome-wide selectivity.

Comparison with Alternative FGFR Inhibitors

The development of FGFR inhibitors has produced a range of molecules with varying degrees of selectivity. These can be broadly categorized into pan-FGFR inhibitors (targeting FGFR1-3 and often with weaker activity on FGFR4) and selective FGFR4 inhibitors.

Table 2: Comparative Selectivity of FGFR Inhibitors

Inhibitor	Type	Primary Target(s)	Key Selectivity Notes
Roblitinib (FGF401)	Selective FGFR4	FGFR4	Over 1,000-fold selectivity against other kinases, including other FGFR family members.
Fisogatinib (BLU-554)	Selective FGFR4	FGFR4	A highly selective kinase inhibitor that inhibits FGFR4 with an IC50 of 5 nM, while the IC50 range for FGFR1–3 is 624–2,203 nM.
H3B-6527	Selective FGFR4	FGFR4	Described as a highly selective FGFR4 inhibitor with potent antitumor activity in FGF19-amplified models.
Infigratinib (BGJ398)	Pan-FGFR	FGFR1-3	An ATP-competitive selective inhibitor of FGFR1–3 with weak activity against FGFR4.
AZD4547	Pan-FGFR	FGFR1-3	A potent inhibitor of FGFR1, 2, and 3 with much lower selectivity for FGFR4.

Experimental Protocols for Validating Specificity and Selectivity

A rigorous assessment of a kinase inhibitor's specificity and selectivity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based and proteome-wide analyses.

1. In Vitro Kinase Profiling

This initial step quantifies the inhibitor's potency against its primary target and a broad range of other kinases.

- Objective: To determine the IC₅₀ values of the inhibitor against a panel of purified kinases.
- Common Method: Radiometric Assay
 - Preparation: Prepare serial dilutions of the test inhibitor (e.g., Roblitinib) in DMSO.
 - Reaction Setup: In a microplate, combine the kinase reaction buffer, a specific peptide or protein substrate for the kinase being tested, and the purified recombinant kinase.
 - Inhibitor Addition: Add the diluted inhibitor or a DMSO vehicle control to the wells and incubate to allow for binding to the kinase.
 - Initiation: Start the kinase reaction by adding a mixture of ATP and a radiolabeled ATP, such as [γ -³³P]ATP. The concentration of ATP is typically kept near the Michaelis constant (K_m) for each kinase to ensure accurate IC₅₀ determination.
 - Termination and Detection: After a set incubation period, stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the radiolabeled substrate. Wash the plate to remove unincorporated [γ -³³P]ATP.
 - Quantification: Measure the radioactivity in each well using a scintillation counter.
 - Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Broad Kinome Selectivity Screening

To understand the inhibitor's interaction landscape across the entire kinome.

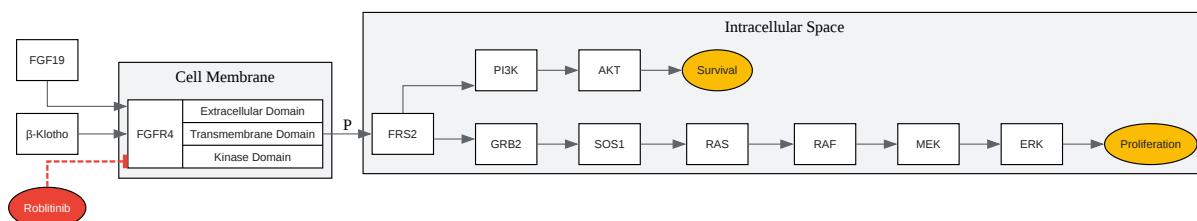
- Objective: To identify all potential kinase targets of the inhibitor in an unbiased manner.
- Common Method: KINOMEScan™ (Competitive Binding Assay)
 - Principle: This method measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of DNA-tagged kinases.
 - Procedure: The test inhibitor is incubated with the panel of kinases. The amount of each kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tags.
 - Data Analysis: The results are reported as the percentage of the kinase that is displaced by the test compound at a given concentration. A lower percentage of remaining bound kinase indicates a stronger interaction with the test inhibitor.

3. Cellular Target Engagement

To confirm that the inhibitor interacts with its intended target within a biological context and to assess its effects on downstream signaling.

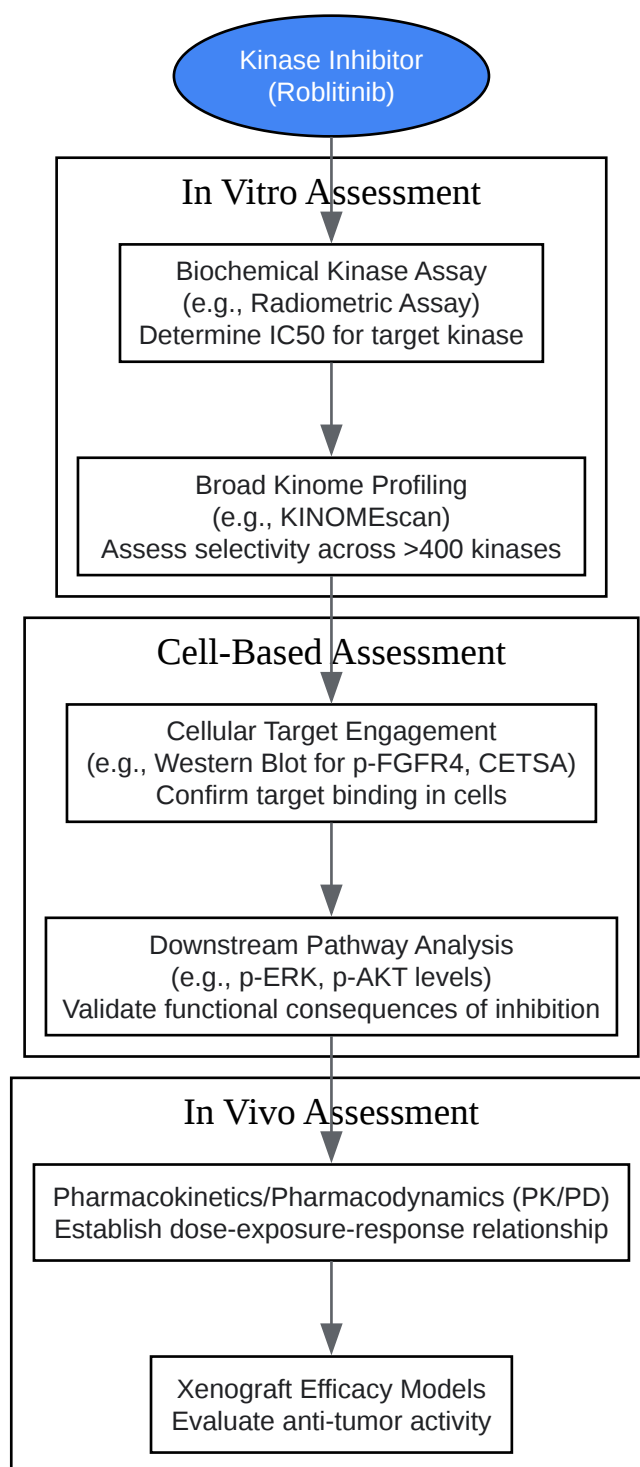
- Objective: To verify that the inhibitor can access and bind to its target in living cells and modulate its activity.
- Common Methods:
 - Western Blotting: Treat cells expressing the target kinase with the inhibitor and measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. A reduction in phosphorylation indicates target engagement and inhibition.
 - Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blotting. A shift in the melting temperature of the target protein in the presence of the inhibitor confirms target engagement.

Visualizations



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Caption: FGFR4 signaling pathway and the inhibitory action of Roblitinib.



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Caption: Experimental workflow for validating kinase inhibitor specificity.

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